molecular formula C16H24N4O2S B2991296 1-ACETYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE CAS No. 1448137-69-6

1-ACETYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B2991296
CAS No.: 1448137-69-6
M. Wt: 336.45
InChI Key: DFHANQUMABJUMO-UHFFFAOYSA-N
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Description

1-ACETYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of piperidine derivatives It features a thiazole ring, which is known for its diverse biological activities

Preparation Methods

The synthesis of 1-ACETYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine and thiazole rings, followed by their coupling. Common synthetic routes include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Thiazole Ring: This often involves the reaction of a thioamide with a haloketone.

    Coupling Reactions: The piperidine and thiazole rings are coupled using reagents such as coupling agents or catalysts under specific conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

1-ACETYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ACETYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-ACETYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Thiazole Derivatives: These compounds share the thiazole ring and exhibit similar biological activities.

    Piperidine Derivatives: These compounds share the piperidine ring and are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific combination of the thiazole and piperidine rings, which may confer unique properties and activities compared to other compounds.

Biological Activity

1-Acetyl-N-[1-(1,3-thiazol-2-yl) piperidin-4-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its synthesis, biological evaluations, and relevant case studies.

  • Molecular Formula : C17H18N3O2S
  • Molecular Weight : 363.86172 g/mol
  • CAS Number : [Not specified in search results]

The compound features a thiazole ring, which is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms. The piperidine moiety contributes to its pharmacological properties.

Synthesis

The synthesis of 1-acetyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]piperidine-4-carboxamide typically involves multi-step reactions:

  • Formation of the Thiazole Ring : This can be achieved through methods such as Hantzsch thiazole synthesis.
  • Attachment of the Piperidine Ring : Nucleophilic substitution reactions are employed to attach the piperidine derivative to the thiazole intermediate.
  • Acetylation and Carboxamide Formation : Final steps include acetylation using acetic anhydride and formation of the carboxamide group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives with thiazole rings showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anti-inflammatory Properties

In addition to antimicrobial effects, the compound has been studied for its anti-inflammatory potential. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, making it a candidate for further therapeutic applications in inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study evaluated various thiazole derivatives for their antibacterial properties, where this compound was included among other derivatives. The results demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development .

In Vivo Studies

Further investigations into the pharmacokinetics and toxicity profiles of this compound are necessary to assess its viability as a therapeutic agent. Preliminary in vivo studies suggest favorable absorption and distribution characteristics, although detailed toxicological assessments remain pending.

Properties

IUPAC Name

1-acetyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-12(21)19-7-2-13(3-8-19)15(22)18-14-4-9-20(10-5-14)16-17-6-11-23-16/h6,11,13-14H,2-5,7-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHANQUMABJUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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